N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide
Description
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2/c1-2-20-5-6-22-14(9-20)15(21)19-13(8-18)11-4-3-10(16)7-12(11)17/h3-4,7,13-14H,2,5-6,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXMIKNJWXAMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. The cyano group is introduced through a cyanoation reaction, followed by the formation of the morpholine ring. The ethyl group is then added to complete the structure.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The production is carried out in compliance with safety and environmental regulations to minimize waste and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions: N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has potential medicinal applications, including its use as a lead compound in the development of new therapeutic agents. Its biological activity suggests that it could be used in the treatment of various diseases, such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The cyano group and the difluorophenyl moiety play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Trends
- Morpholine vs.
- Substituent Effects: The cyano group in the target compound may offer stronger electron-withdrawing effects than methyl or chloro groups, influencing pharmacokinetics and receptor affinity .
- 2,4-Difluorophenyl Motif: This group consistently enhances metabolic stability across analogs, though its pairing with sulfonamide () or cyano (target) groups alters solubility and target selectivity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves coupling the difluorophenyl cyanomethyl group with the morpholine-carboxamide core. Key steps include:
- Step 1 : Activation of the morpholine-2-carboxylic acid using carbodiimides (e.g., DCC) to form an active ester intermediate.
- Step 2 : Nucleophilic substitution with the cyano-(2,4-difluorophenyl)methylamine derivative under anhydrous conditions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (solvent: dichloromethane/hexane) improve yield (>75%) and purity (>95%) .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., difluorophenyl protons at δ 7.2–7.8 ppm, morpholine protons at δ 3.4–4.1 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z ~378.1) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility enhancers like cyclodextrins or co-solvents (PEG-400) are recommended for in vitro assays .
- Stability : Stable at 4°C in inert atmospheres. Degrades at >100°C (TGA data) or under prolonged UV exposure. Store at -20°C in amber vials .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the compound’s interaction with biological targets?
- Protocol :
- Target Preparation : Retrieve target protein structures (e.g., kinases, GPCRs) from PDB. Remove water molecules and add polar hydrogens.
- Docking : Use AutoDock Vina for flexible ligand docking. Set grid boxes around active sites (e.g., ATP-binding pocket) and run 20 iterations .
- Validation : Compare binding affinities (ΔG) with known inhibitors. MD simulations (100 ns) assess stability of ligand-receptor complexes .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Case Study : If IC₅₀ varies between cell-free enzymatic assays (low µM) and cell-based assays (high µM):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
